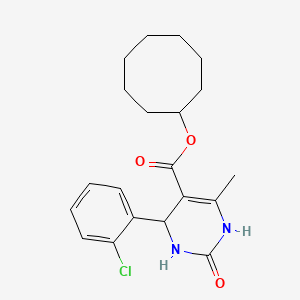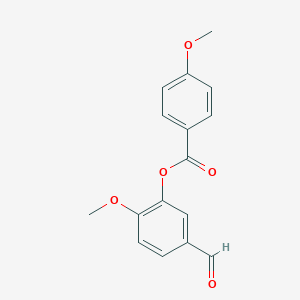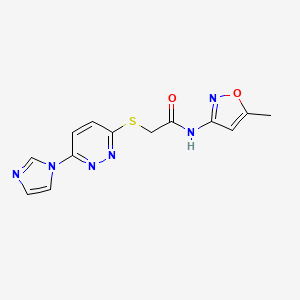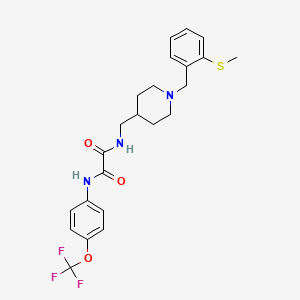
Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves multistep reactions that may include cyclization and substitution processes. For instance, the synthesis of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was achieved and characterized by IR, 1H NMR, and elemental analysis . Similarly, the synthesis of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved preparation and rearrangement to yield various derivatives . These studies suggest that the synthesis of Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely follow analogous synthetic routes, with specific adjustments for the cyclooctyl and chlorophenyl substituents.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed a dihedral angle between the chlorophenyl ring and the tetrahydropyrimidine ring, as well as the presence of intramolecular and intermolecular hydrogen bonds . These structural features are critical in understanding the three-dimensional conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular conformation. For instance, the presence of chloromethyl groups in the structure can lead to ring expansion reactions, as seen in the rearrangement of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to give various ring-expanded products . The chemical behavior of Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely be influenced by similar reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal structure analysis often reveals the presence of hydrogen bonding, which can affect the compound's solubility and melting point . Additionally, computational studies such as HOMO-LUMO, MEP, and NBO analysis provide insights into the electronic properties, stability, and potential reactivity of the molecule . These analyses are essential for understanding how the compound might interact with biological targets or other chemical entities.
科学的研究の応用
Synthesis and Chemical Transformation
- Research has developed methods for synthesizing tetrahydropyrimidine derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, a study detailed the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives, showcasing their potential as biological agents due to their antimicrobial activities (Akbari et al., 2008). Another notable reaction involved the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, leading to derivatives with potential for further chemical manipulation (Bullock et al., 1972).
Antimicrobial Evaluation
- The antimicrobial properties of tetrahydropyrimidine derivatives have been extensively studied. For example, compounds synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile demonstrated significant antimicrobial activity, highlighting the therapeutic potential of this chemical class (Abdelghani et al., 2017).
Structural and Crystal Analysis
- The crystal structures of anticonvulsant enaminones, including tetrahydropyrimidine derivatives, were determined to understand the molecular conformation and hydrogen bonding patterns, providing insights into their potential pharmacological properties (Kubicki et al., 2000).
Novel Syntheses and Reactions
- Innovative synthetic approaches have led to the creation of new tetrahydropyrimidine derivatives with potential biological interest. One study reported the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines, showcasing the chemical diversity achievable within this framework (Dotsenko et al., 2003).
特性
IUPAC Name |
cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUIQLCVZDSIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519911.png)
![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)
![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2519919.png)
![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)


![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)